N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2S/c1-22-8-10-24(11-9-22)17(16-6-3-7-23(16)2)14-21-19(26)18(25)20-13-15-5-4-12-27-15/h3-7,12,17H,8-11,13-14H2,1-2H3,(H,20,25)(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJPXSJSXKKCSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=CS2)C3=CC=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled together under specific reaction conditions.
Preparation of 1-methyl-1H-pyrrole-2-carboxylic acid: This intermediate can be synthesized through the reaction of 1-methylpyrrole with a suitable carboxylating agent.
Formation of 4-methylpiperazine: This can be synthesized by reacting piperazine with methylating agents under controlled conditions.
Synthesis of thiophene-2-carboxaldehyde: This intermediate is prepared by the formylation of thiophene.
These intermediates are then coupled using amide bond formation reactions, typically employing coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiophene rings, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed on the amide groups, converting them to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of N’-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives at the piperazine ring.
Scientific Research Applications
Neuroprotective Effects
Studies on similar compounds have indicated that they may exhibit neuroprotective properties by inhibiting MAP4K kinases. This inhibition can enhance neuronal survival under stress conditions, making such compounds promising candidates for treating neurodegenerative diseases. For instance, analogs of this compound have been tested for their ability to protect motor neurons from apoptosis induced by chemical stressors .
Kinase Inhibition
Compounds with structural similarities to N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide have shown efficacy in inhibiting human kinases involved in critical signaling pathways. This activity is significant for developing therapies targeting various cancers and metabolic disorders .
Antimicrobial Activity
The sulfonamide group present in the compound suggests potential antimicrobial properties. Sulfonamides are well-known for their ability to inhibit bacterial growth by targeting folate synthesis pathways, which could be leveraged in developing new antibiotics .
Neuroprotection
A study highlighted several MAP4K inhibitors that effectively protected motor neurons from apoptosis due to chemical stressors. This suggests that this compound may similarly exhibit protective effects through analogous pathways .
Structural Activity Relationship (SAR)
Research into structurally related compounds has established that modifications to the piperazine and pyrrole rings can significantly alter biological activity. This insight indicates that the design of this compound can be tailored for specific therapeutic applications .
Mechanism of Action
The mechanism of action of N’-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound shares structural motifs with several classes of bioactive molecules:
- Piperazine/Piperidine-containing diamides: N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(1-piperidinyl)ethyl]-N′-[4-(trifluoromethyl)phenyl]ethanediamide (): This analog replaces the 1-methylpyrrole and thiophene groups with a 1-methylindole and 4-trifluoromethylphenyl moiety. Compound 17 (): A piperidine-4-carboxamide derivative with a naphthalene substituent. The naphthalene group introduces aromatic bulk, which may influence metabolic stability and cytochrome P450 interactions compared to the target’s smaller thiophene .
- Thiophene-containing analogs :
Physicochemical Properties
Key inferred properties based on structural analogs:
Research Findings and Implications
Structural Optimization :
- Replacing the target’s thiophene with a naphthalene (as in ) improves aromatic stacking but may reduce metabolic stability.
- The 4-methylpiperazine group offers a balance between solubility and receptor affinity compared to piperidine in .
Synthetic Challenges :
- The diamide backbone requires precise coupling conditions, as seen in ’s use of LAH reduction and preparative HPLC purification. Similar methods may apply to the target compound .
Biological Screening Gaps: No direct data exist for the target compound’s antimicrobial or pharmacokinetic profiles. Testing against ’s protocols (E. coli, C. albicans) and microsomal assays () is recommended.
Data Tables
Table 1: Structural and Functional Group Comparison
Biological Activity
N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide is a synthetic organic compound that exhibits potential pharmacological properties due to its unique structural features. This article provides a detailed overview of the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Features
The compound consists of several key components:
- Pyrrole ring : Known for its reactivity and ability to form complexes with metal ions.
- Piperazine moiety : Commonly found in many pharmaceuticals, contributing to its biological activity.
- Thiophene group : Imparts additional chemical properties that may enhance activity against specific biological targets.
The biological activity of this compound can be inferred from its structural components:
- Receptor Interaction : The presence of the piperazine and pyrrole rings suggests potential interactions with neurotransmitter receptors, particularly those involved in serotonin and dopamine signaling pathways.
- Inhibition of Protein Interactions : Similar compounds have demonstrated the ability to disrupt protein-protein interactions, which is crucial in various disease mechanisms, including cancer and viral infections .
Case Study 1: Inhibition of SARS-CoV-2 Entry
A study investigated compounds that could inhibit the interaction between the ACE2 receptor and the S-protein of SARS-CoV-2. Compounds structurally similar to this compound were identified as effective inhibitors by perturbing the binding interface between these proteins, suggesting potential therapeutic applications in COVID-19 treatment .
Case Study 2: Anticancer Activity
Another study focused on the Bcl-2 family of proteins, which are critical regulators of apoptosis. Compounds with similar structural motifs showed significant activity in promoting apoptosis in cancer cell lines, indicating that this compound may possess similar anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
